

Cyclosporin U chemical structure and properties

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Cyclosporin U: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U is a cyclic polypeptide and a known impurity of Cyclosporin A, a potent immunosuppressant widely used in post-allogeneic organ transplantation to prevent organ rejection.[1] Like its parent compound, **Cyclosporin U** is a calcineurin inhibitor, exerting its effects by modulating the immune response, specifically by inhibiting T-cell activation.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Cyclosporin U**, intended for professionals in research and drug development.

Chemical Structure and Properties

Cyclosporin U shares the core cyclic undecapeptide structure of the cyclosporin family. Its unique identity is defined by the specific amino acid sequence.

Chemical Identifiers



Identifier	Value	
CAS Number	108027-45-8	
Molecular Formula	C61H109N11O12	
IUPAC Name	(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone	
SMILES	CC[C@H]1C(=O)N(CC(=O)N(INVALID-LINK NINVALID-LINKNINVALID-LINKN INVALID-LINKN(INVALID-LINKN(INVALID-LINKN(INVALID-LINKN(INVALID-LINKN1)INVALID-LINK C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C">C@HCC(C)C)C)C	
InChI	InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1	

Physicochemical Properties



Property	Value	
Molecular Weight	1188.58 g/mol	
Appearance	White to off-white powder	
Melting Point	177-179 °C	
Boiling Point	~1306.2 °C (Predicted)	
Density	~1.017 g/cm³	
Solubility	Soluble in chloroform, ether, and methanol. Poorly soluble in hexane and water.	

Biological Activity and Mechanism of Action

As a member of the cyclosporin family, **Cyclosporin U** functions as an immunosuppressant by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

Mechanism of Calcineurin Inhibition

The primary mechanism of action for cyclosporins involves the following steps:

- Binding to Cyclophilin: Cyclosporin U first binds to the intracellular protein cyclophilin.
- Formation of an Inhibitory Complex: The Cyclosporin U-cyclophilin complex then binds to calcineurin.
- Inhibition of Calcineurin Activity: This binding event inhibits the phosphatase activity of calcineurin.
- Suppression of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) is blocked. This prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
- Immunosuppression: The reduction in IL-2 production leads to a decrease in the activation and proliferation of T-cells, resulting in an overall immunosuppressive effect.





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Caption: Calcineurin signaling pathway and its inhibition by Cyclosporin U.

Quantitative Biological Activity

Specific quantitative data on the immunosuppressive activity (e.g., IC₅₀ values) of **Cyclosporin U** is not extensively documented in publicly available literature. However, as a close structural analog and known impurity of Cyclosporin A, its biological potency is expected to be in a similar range, though potential variations exist. For reference, the IC₅₀ values for Cyclosporin A in various assays are provided below.

Assay	Organism/Cell Line	IC50 Value
Calcineurin Inhibition	Murine PBL and SCS	7.5 ng/mL and 24.4 ng/mL, respectively[3]
Calcineurin Inhibition	Human PBL (in vitro in CM)	2 μg/L[4]
Calcineurin Inhibition	Human PBL (in vitro in WB)	102 μg/L[4]
IFN-y Induction Inhibition	Human PBL (in vitro in CM)	18 μg/L[4]
IFN-y Induction Inhibition	Human PBL (in vitro in WB)	690 μg/L[4]
T-cell Proliferation (Ca- dependent)	Human	~100-fold higher than FK 506 and RAPA

PBL: Peripheral Blood Leukocytes; SCS: Spleen Cell Suspension; CM: Culture Medium; WB: Whole Blood.

Experimental Protocols

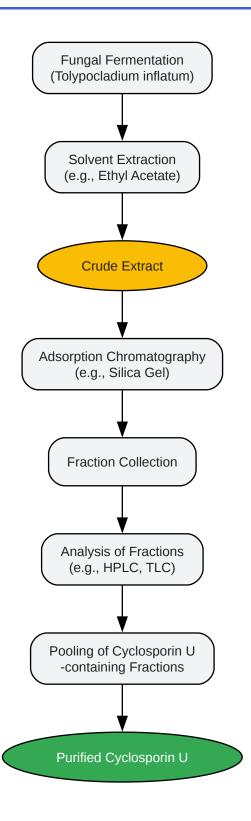


The following sections detail generalized experimental protocols that can be adapted for the analysis and characterization of **Cyclosporin U**.

Isolation and Purification of Cyclosporins

Cyclosporins are typically isolated from fermentation broths of the fungus Tolypocladium inflatum. A general workflow for isolation and purification is as follows:





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Caption: General workflow for the isolation and purification of Cyclosporin U.

Protocol:



- Fermentation: Cultivate Tolypocladium inflatum in a suitable liquid medium to produce cyclosporins.
- Extraction: After fermentation, extract the broth with a non-polar solvent such as ethyl acetate to isolate the hydrophobic cyclosporins.
- Chromatography: Subject the crude extract to adsorption chromatography, for example, using a silica gel column.
- Elution: Elute the column with a suitable solvent system to separate the different cyclosporin analogues.
- Fraction Collection and Analysis: Collect fractions and analyze them using methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify those containing **Cyclosporin U**.
- Pooling and Concentration: Pool the fractions rich in Cyclosporin U and concentrate them to obtain the purified product.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quantification and purity assessment of **Cyclosporin U**. The following is a general method adapted from the analysis of cyclosporin and its impurities.

- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an additive like 0.03% trifluoroacetic acid.
- Flow Rate: 0.7 mL/min.
- Column Temperature: Maintained at an elevated temperature, for instance, 50°C, to improve peak shape and resolution.
- Detection: UV detection at 210 nm.



- Injection Volume: 20 μL.
- Standard Preparation: Prepare standard solutions of **Cyclosporin U** in the mobile phase at various concentrations to generate a calibration curve.
- Sample Preparation: Dissolve the sample containing **Cyclosporin U** in the mobile phase to a known concentration.
- Quantification: Determine the concentration of Cyclosporin U in the sample by comparing
 its peak area to the calibration curve.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of **Cyclosporin U** to inhibit the phosphatase activity of calcineurin.

- Materials:
 - Recombinant human calcineurin
 - Recombinant human cyclophilin A
 - Calmodulin
 - A specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide)
 - Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂,
 0.25 mg/mL BSA, pH 7.5)
 - Malachite green solution for phosphate detection
 - Cyclosporin U stock solution (in DMSO)
- Protocol:
 - Prepare a reaction mixture containing assay buffer, calmodulin, and the phosphopeptide substrate.



- In separate tubes, pre-incubate calcineurin with cyclophilin A and varying concentrations of Cyclosporin U (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the inhibitory complex.
- Initiate the phosphatase reaction by adding the calcineurin/cyclophilin/Cyclosporin U
 mixture to the reaction mixture containing the substrate.
- Incubate the reaction at 30°C for a defined time (e.g., 10-30 minutes).
- Stop the reaction by adding the malachite green solution.
- Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.
- Calculate the percent inhibition of calcineurin activity for each concentration of
 Cyclosporin U and determine the IC₅₀ value.

Conclusion

Cyclosporin U, a significant impurity of Cyclosporin A, is a potent immunosuppressant that functions through the inhibition of the calcineurin signaling pathway. While its chemical and physical properties are well-characterized, further research is needed to fully elucidate its specific biological activity profile and to develop targeted analytical and purification protocols. This guide provides a foundational understanding for researchers and professionals working with this and related compounds, highlighting its mechanism of action and providing adaptable methodologies for its study.

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